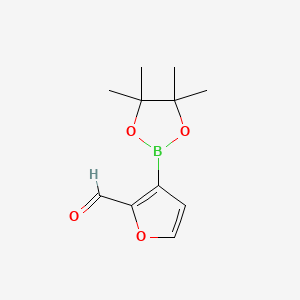

3-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de polymères

Ce composé peut être utilisé dans la synthèse de nouveaux polymères. Le groupe dioxaborolane est connu pour être impliqué dans la création de copolymères avec des propriétés optiques et électrochimiques spécifiques .

Synthèse organique

La présence du groupe dioxaborolane suggère son utilisation dans des réactions de synthèse organique telles que la borylation, qui est une étape clé dans la formation de liaisons carbone-bore essentielles à la création de molécules organiques complexes .

Chimie médicinale

Des composés contenant des groupes dioxaborolane ont été utilisés comme intermédiaires en chimie médicinale pour la synthèse de molécules présentant des applications thérapeutiques potentielles .

Science des matériaux

La chimie des dioxaborolanes est utilisée dans le développement de vitrimères, qui sont une classe de polymères combinant la capacité de mise en forme des thermoplastiques avec la durabilité des thermodurcissables .

Élastomères reprocessables

Les réactions d'échange dynamiques des groupes dioxaborolane permettent la création d'élastomères reprocessables et recyclables avec des propriétés mécaniques améliorées .

Vitrimères haute performance

La métathèse des dioxaborolanes est une réaction qui permet la synthèse de vitrimères haute performance à partir de polymères de commodité, améliorant ainsi leur utilité et leurs performances .

Activité Biologique

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde is a compound that incorporates a furan ring with a dioxaborolane moiety. This unique structure suggests potential biological activities that merit detailed investigation. In recent years, compounds containing furan and boron have gained attention for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.

- Molecular Formula : C12H17B O4

- Molecular Weight : 234.08 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Recent studies indicate that derivatives of furan exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde have shown promising results in inhibiting tumor growth in vitro and in vivo models.

-

Antibacterial Activity

- The incorporation of boron in organic compounds often enhances their antibacterial properties. Preliminary findings suggest that this compound may inhibit the growth of gram-positive and gram-negative bacteria.

-

Antifungal Activity

- Furan derivatives have also been studied for their antifungal properties. Research indicates that the presence of the dioxaborolane group may contribute to enhanced activity against fungal pathogens.

Anticancer Studies

A study conducted by Flynn et al. demonstrated that benzo[b]furan derivatives exhibited significant antiproliferative activity against various human cancer cell lines. The compound 6a was noted for its selectivity against endothelial cells while showing higher potency compared to standard treatments like Combretastatin-A4 (CA-4). The structure–activity relationship (SAR) highlighted the importance of substituents on the furan ring in enhancing anticancer efficacy .

Antibacterial Studies

In a comparative analysis of various boron-containing compounds, it was found that those with dioxaborolane structures exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

The proposed mechanisms for the biological activities of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde include:

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antibacterial Action : Inhibition of bacterial enzymes involved in cell wall synthesis.

- Antifungal Mechanism : Disruption of fungal cell membrane integrity.

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(8)7-13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPDEWSBYDJVFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585951 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055881-23-6 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.